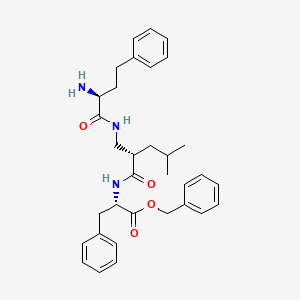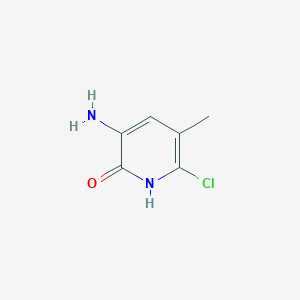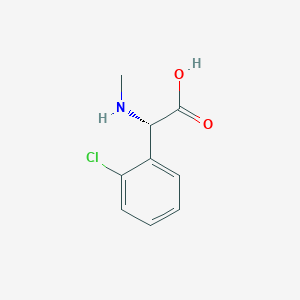
benzyl((S)-2-aMino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl((S)-2-aMino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate is a complex organic compound with a unique structure that includes benzyl, amino, phenyl, and leucyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl((S)-2-aMino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common reagents used in the synthesis include benzyl chloride, amino acids, and coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction conditions often involve controlled temperatures, pH adjustments, and the use of solvents like dichloromethane and methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids, followed by deprotection and purification steps. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl((S)-2-aMino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or amino groups, using reagents like alkyl halides or acyl chlorides .
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Applications De Recherche Scientifique
Benzyl((S)-2-aMino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in protein synthesis and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mécanisme D'action
The mechanism of action of benzyl((S)-2-aMino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, protein synthesis, and metabolic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzyl derivatives and amino acid conjugates, such as benzylpenicillin and benzyl benzoate. These compounds share structural similarities but differ in their specific functional groups and biological activities .
Uniqueness
Benzyl((S)-2-aMino-4-phenylbutanoyl)-L-leucyl-L-phenylalaninate is unique due to its specific combination of benzyl, amino, phenyl, and leucyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C33H41N3O4 |
|---|---|
Poids moléculaire |
543.7 g/mol |
Nom IUPAC |
benzyl (2S)-2-[[(2S)-2-[[[(2S)-2-amino-4-phenylbutanoyl]amino]methyl]-4-methylpentanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C33H41N3O4/c1-24(2)20-28(22-35-32(38)29(34)19-18-25-12-6-3-7-13-25)31(37)36-30(21-26-14-8-4-9-15-26)33(39)40-23-27-16-10-5-11-17-27/h3-17,24,28-30H,18-23,34H2,1-2H3,(H,35,38)(H,36,37)/t28-,29-,30-/m0/s1 |
Clé InChI |
QBWOGBOEHGGIRI-DTXPUJKBSA-N |
SMILES isomérique |
CC(C)C[C@@H](CNC(=O)[C@H](CCC1=CC=CC=C1)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
SMILES canonique |
CC(C)CC(CNC(=O)C(CCC1=CC=CC=C1)N)C(=O)NC(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[4-(4-hexoxycyclohexanecarbonyl)oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate](/img/structure/B13149892.png)








![3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoicacid](/img/structure/B13149940.png)
